186319-68-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

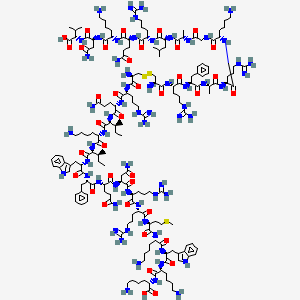

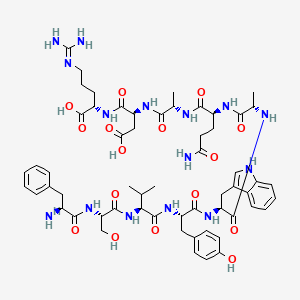

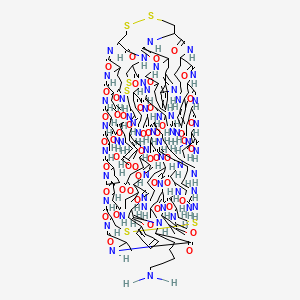

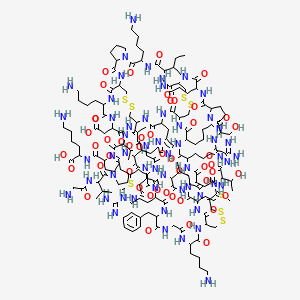

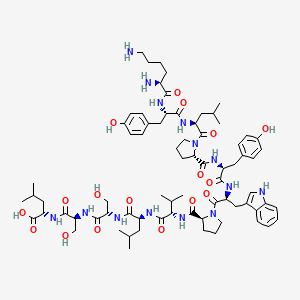

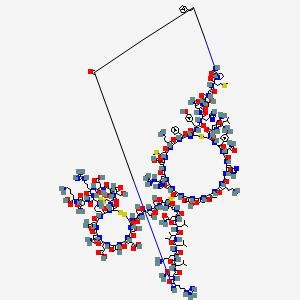

The compound with CAS number 186319-68-6 is known as β-Amyloid 1-20 . It consists of the first 20 amino acids of the beta-amyloid protein . The molecular formula of this compound is C113H157N31O32 .

Molecular Structure Analysis

The molecular structure of β-Amyloid 1-20 is complex due to its large size. The molecular weight of this compound is 2461.7 . The one-letter code for its sequence is DAEFRHDSGYEVHHQKLVFF .

Physical And Chemical Properties Analysis

β-Amyloid 1-20 is soluble in DMSO . It should be stored at -20°C to maintain its stability .

Aplicaciones Científicas De Investigación

1. Research Trends in Science Education

Research in science education from 2008 to 2012 emphasized the context of students' learning, science teaching, and students' conceptual learning. Studies indicated shifts in research topics, highlighting argumentation, inquiry-based learning, and scientific modeling as recent focal points (Lin, Lin, & Tsai, 2014).

2. Diffusion of Modelling Approaches in Health Research

The application of System Dynamics Modelling (SDM) and Agent-based Modelling (ABM) in health research showed significant growth. ABM, in particular, has seen a rapid increase in studies due to its application across a broad range of topics (Liu et al., 2018).

3. Application of the Scientific Method in Higher Education

The scientific method's application in developing research skills among higher education learners was analyzed. Problem-solving and critical thinking were the most cited skills developed through the knowledge and practice of the scientific method (Vázquez-Villegas et al., 2023).

4. Meta-Analysis of Teaching Strategies

A meta-analysis of U.S. research on the effect of specific science teaching strategies on student achievement highlighted the significance of various strategies like questioning, manipulation, assessment, and inquiry strategies (Schroeder et al., 2007).

5. Evaluation of STEM Applications in Science Education

The evaluation of STEM applications in science education indicated a positive impact on students' academic achievement, scientific process skills, problem-solving skills, motivation, self-efficacy perceptions, interests, and attitudes (Eren & Dökme, 2022).

6. Research Ethics in Animal Models

Guidance on the ethical use of animal models in research, including the importance of understanding legal requirements and selecting appropriate animals for each study area, was provided (Miziara et al., 2012).

7. Retrospective Analysis of Research and Publications Output in Africa

A comprehensive review highlighted the disparities in scientific research and publications in Africa and West Africa, including the key areas of disparities among scientists and trends in scientific research (Clement O, 2022).

8. Quality of Experimental Design, Statistical Analysis, and Reporting

A systematic survey of the reporting, experimental design, and statistical analysis in published biomedical research using laboratory animals emphasized the need for appropriately designed, correctly analyzed, and transparently reported experiments (Kilkenny et al., 2009).

Propiedades

Número CAS |

186319-68-6 |

|---|---|

Fórmula molecular |

C₁₁₃H₁₅₇N₃₁O₃₂ |

Peso molecular |

2461.70 |

Secuencia |

One Letter Code: DAEFRHDSGYEVHHQKLVFF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)